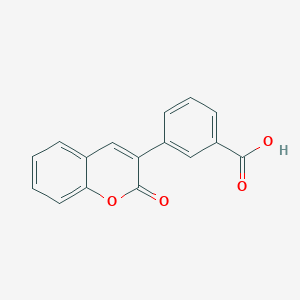

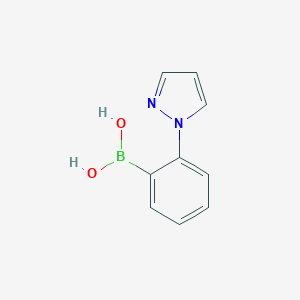

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C9H9BN2O2 . It has a molecular weight of 187.99 . The compound is typically a white solid .

Synthesis Analysis

While specific synthesis methods for “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” were not found in the search results, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method that allows for the formation of carbon-carbon bonds .Molecular Structure Analysis

The InChI code for “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is 1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “(2-(1H-Pyrazol-1-yl)phenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which is a key process in organic synthesis .Physical And Chemical Properties Analysis

“(2-(1H-Pyrazol-1-yl)phenyl)boronic acid” is a white solid . It has a molecular weight of 187.99 . The compound’s InChI code is 1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H .Aplicaciones Científicas De Investigación

Synthesis of Pincer Palladium(II) Complexes

This compound has been used in the synthesis of NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands . These complexes were prepared and characterized by spectroscopic methods . The molecular structures of complexes 6a and 6i have also been determined by X-ray single-crystal diffraction .

Application to Heck Coupling Reaction

The synthesized palladium(II) catalysts showed efficient catalytic activity toward the Heck coupling of aryl bromides with olefins . Under the optimal reaction conditions, the expected various styrenes were obtained in moderate to high yields .

Antileishmanial and Antimalarial Evaluation

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests potential applications in antileishmanial and antimalarial treatments .

Growth Inhibition in PC-3 Cells

Another study found that a compound with a pyrazole core favored improved growth inhibition in PC-3 cells . This suggests potential applications in cancer research .

Mecanismo De Acción

- Boronic acids are known to interact with proteins, particularly proteasomes and kinases. They can inhibit proteasomal activity and modulate cellular signaling pathways .

Target of Action

Biochemical Pathways

Propiedades

IUPAC Name |

(2-pyrazol-1-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7,13-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVJVONZOSLZNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N2C=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391180 |

Source

|

| Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(1H-Pyrazol-1-yl)phenyl)boronic acid | |

CAS RN |

628692-18-2 |

Source

|

| Record name | [2-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)

![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)